molecular formula C3H10N2O B8732043 1,2-Diaminopropan-2-ol

1,2-Diaminopropan-2-ol

Cat. No.: B8732043
M. Wt: 90.12 g/mol
InChI Key: IGMXCAJKKAOULS-UHFFFAOYSA-N
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Description

1,2-Diaminopropan-2-ol is a vicinal diamine alcohol with two amine groups (-NH₂) on adjacent carbons (C1 and C2) and a hydroxyl group (-OH) on C2. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis, chelation chemistry, and polymer applications. However, direct toxicological or physicochemical data for this compound are absent in the provided evidence. The following analysis instead focuses on structurally related amino alcohols and chlorinated analogs from the evidence, highlighting functional group variations and their implications.

Q & A

Q. What synthetic strategies are optimal for 1,2-Diaminopropan-2-ol to minimize instability during synthesis?

Basic Research Question
this compound’s instability arises from its reactive amino and hydroxyl groups. A robust approach involves:

  • Protecting Groups : Use phthalimide or tert-butoxycarbonyl (Boc) to shield amino groups during synthesis, as demonstrated in analogous aminochloropropane derivatives .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce side reactions.
  • Purification via Recrystallization : Employ polar solvents (e.g., ethanol/water mixtures) to isolate pure product .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Basic Research Question
Key analytical methods include:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and UV detection (e.g., 254 nm) .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm structure, focusing on coupling constants for stereochemical assignment .
  • Mass Spectrometry (LC-MS/MS) : Quantify trace impurities and verify molecular ion peaks, as applied to aminopropanol derivatives .

Q. What experimental precautions are critical for handling this compound in biological assays?

Basic Research Question
Safety protocols derived from hazard

  • Ventilation : Use fume hoods or continuous-flow systems to prevent inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and acid-resistant lab coats.
  • First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacological activity?

Advanced Research Question
Methodological considerations:

  • Dose Optimization : Conduct dose-response studies in rodent models, starting with 0.1–10 mg/kg.
  • Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and metabolite formation, as validated for aminopropanol derivatives .
  • Control Groups : Include vehicle and positive controls (e.g., adrenolytic agents for receptor studies) .

Q. How should contradictory data on this compound’s biological activity be resolved?

Advanced Research Question
Steps for resolving discrepancies:

  • Replicate Experiments : Confirm results across independent labs.
  • Assay Validation : Verify cell line viability (e.g., via MTT assays) and receptor binding specificity (e.g., competitive inhibition assays) .
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 1-amino-3-chloro-2-propanol) to identify trends .

Q. What computational methods predict this compound’s reactivity in asymmetric synthesis?

Advanced Research Question
Approaches include:

  • Density Functional Theory (DFT) : Model transition states to predict stereochemical outcomes.
  • Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide chiral synthesis .
  • In Silico Databases : Cross-reference PubChem data for analogous compounds’ physicochemical properties .

Q. How can researchers ensure regulatory compliance when using this compound in cross-border collaborations?

Advanced Research Question
Compliance strategies:

  • Inventory Checks : Verify against TSCA (U.S.), KECI (Korea), and PICCS (Philippines) .
  • Endocrine Disruption Screening : Follow EPA guidelines using PubMed queries for hazard data (e.g., "this compound[tw] AND endocrine[tw]") .
  • Documentation : Maintain REACH-compliant safety sheets and disposal records .

Comparison with Similar Compounds

Key Observations :

  • Amino Alcohols: 3-Aminopropane-1,2-diol and (2R)-2-Aminopropan-1-ol have primary amines but differ in hydroxyl positioning and chirality, affecting solubility and biological activity.
  • Chlorinated Analogs: 1-Chloro-2-methyl-2-propanol’s chloro group introduces electrophilicity, making it reactive in substitution reactions .

Physical and Chemical Properties

Critical physicochemical parameters from the evidence:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Flash Point (°C) Phase Transition (°C)
3-Aminopropane-1,2-diol 106.12 (calculated) N/A N/A N/A
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 0.875 73.9 226.6 (liquid/gas)
1-Chloro-2-methyl-2-propanol 124.59 (calculated) N/A N/A N/A

Key Observations :

  • Density and Flash Points: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol’s low density (0.875 g/cm³) and moderate flash point (73.9°C) suggest flammability risks in handling .
  • Thermal Stability: None of the compounds show significant reactivity under standard conditions, though 1-Chloro-2-methyl-2-propanol may decompose under oxidative stress .

Key Observations :

  • Toxicity Data Gaps: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol lacks toxicological data, complicating risk assessment .
  • Skin Corrosion: 3-Aminopropane-1,2-diol’s severe skin irritation risk mandates stringent PPE .

Environmental and Regulatory Considerations

  • Ecotoxicity: No ecological data are provided for any compound, highlighting a critical research gap.
  • Regulatory Status: None of the compounds are subject to specific safety or environmental regulations in the evidence .

Preparation Methods

Ammonolysis of Propylene Oxide

Reaction Mechanism and Conditions

Propylene oxide reacts with excess aqueous or gaseous ammonia under controlled pressure (1.0–4.0 MPa) and temperature (150–200°C) to form 1,2-diaminopropan-2-ol. Catalysts such as H-ZSM-5 molecular sieves modified with Ni, Mo, or Pd enhance selectivity (up to 56.5% yield) .

Typical Reaction Setup

ParameterValue Range
Molar Ratio (NH₃:PO)10:1 – 16:1
Temperature185–200°C
Pressure0.6–1.0 MPa
Catalyst Loading20% Ni, 3% Mo, 0.1% Pd

Byproduct Management

  • Major Byproducts : Monoisopropanolamine (9.7%), diisopropanolamine (1.1%) .

  • Recycling : Unreacted ammonia and propylene oxide are recovered via distillation.

Catalytic Amination of Isopropanolamine

Heterogeneous Catalytic Process

Isopropanolamine undergoes amination with liquid ammonia in the presence of hydrogen and Raney nickel or Cu-Cr catalysts at 120–230°C and 2.0–25.0 MPa. This method achieves 60–80% yield .

Optimized Conditions

  • Pressure : 10–13 MPa

  • Temperature : 150–240°C

  • Ammonia Ratio : 1:1 – 20:1 (mol/mol)

Advantages Over Traditional Methods

  • Avoids chloride contamination (common in dichloropropane routes).

  • Continuous operation possible with fixed-bed reactors.

Hydrolysis of 1,2-Dichloropropane

Classical Alkaline Hydrolysis

1,2-Dichloropropane reacts with aqueous ammonia under high pressure (8–12 MPa) and temperature (160–180°C). Sodium hydroxide neutralizes HCl byproducts.

Limitations

  • Low Yield : ≤50% due to competing elimination reactions.

  • Environmental Impact : Generates NaCl and chlorinated waste .

Modern Modifications

  • Microwave-Assisted Hydrolysis : Reduces reaction time by 40% but requires specialized equipment.

Mannich-Type Condensation

Three-Component Reaction

A scalable one-pot synthesis involves formaldehyde, ammonia, and nitroethane:

  • Nitroethane + Formaldehyde → Nitro alcohol intermediate.

  • Catalytic Hydrogenation : Pd/C or Raney nickel reduces the nitro group to amine (yield: 75–85%) .

Typical Data

ComponentMolar RatioSolventYield (%)
Nitroethane1.0Ethanol78
Formaldehyde2.0
H₂ Pressure3.5 MPa

Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Propylene Oxide Ammonolysis56.598Moderate (NH₃ reuse)High
Isopropanolamine Amination8099LowIndustrial
Dichloropropane Hydrolysis5095High (Cl⁻ waste)Limited
Mannich Reaction8597LowPilot-scale

Industrial and Environmental Considerations

  • Catalytic Amination : Dominates industrial production due to high efficiency and minimal waste.

  • Chloride Routes : Phased out in the EU under REACH regulations due to toxicity concerns.

  • Green Chemistry Trends : Microwave-assisted and solvent-free protocols are under development.

Properties

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

IUPAC Name

1,2-diaminopropan-2-ol

InChI

InChI=1S/C3H10N2O/c1-3(5,6)2-4/h6H,2,4-5H2,1H3

InChI Key

IGMXCAJKKAOULS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(N)O

Origin of Product

United States

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